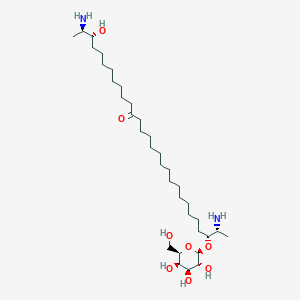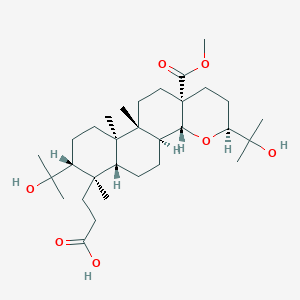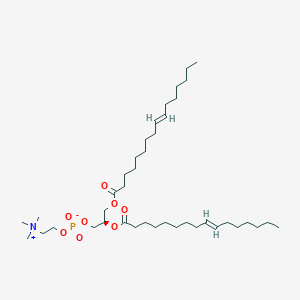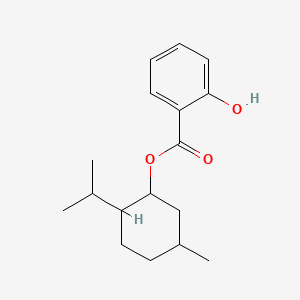
Menthyl salicylate
説明
Menthyl Salicylate is an ester of menthol and salicylic acid, widely recognized for its fragrance and analgesic properties. It is a key component in various topical formulations, providing a cooling sensation and contributing to pain relief mechanisms.
Synthesis Analysis
Menthyl Salicylate's synthesis typically involves the esterification of salicylic acid with menthol. This process can be catalyzed by acid catalysts under reflux conditions to ensure the formation of the ester bond. The reaction is an example of Fisher esterification, a specific type of esterification that involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst (Sergeev, E. E., Rodikova, Yulia A., & Zhizhina, E. G., 2023).
Molecular Structure Analysis
The molecular structure of Menthyl Salicylate comprises a salicylate moiety and a menthyl group. This structure is responsible for its unique properties, including its aromatic scent and analgesic effects. The ester linkage between the menthol and salicylic acid components plays a crucial role in its stability and reactivity.
Chemical Reactions and Properties
Menthyl Salicylate undergoes typical ester reactions, including hydrolysis under both acidic and basic conditions, which can revert it back to menthol and salicylic acid. Its chemical stability is influenced by pH, temperature, and the presence of nucleophiles. The compound's reactivity is central to its use in pharmaceutical formulations, where it acts as a prodrug, releasing salicylic acid upon hydrolysis (Shih, I., Van, Y., & Shen, M., 2004).
科学的研究の応用
Salicylates in Cardiovascular Disease
Salicylates, such as Menthyl Salicylate, have historical significance in treating pain and inflammation. Notably, salicylic acid, a related compound, has been used since ancient times for conditions like rheumatism. Early preparations, however, faced challenges like side effects and unpleasant taste, leading to the development of more tolerable forms like acetylsalicylic acid (Aspirin) (McKee, Sane, & Deliargyris, 2002).
Salicylates in Cellular Metabolism
Salicylates' impact on cellular metabolism is notable. For instance, sodium salicylate reversed lathyrogen-mediated changes in fibroblast metabolism, suggesting a broad metabolic influence rather than a specific one (Aleo, 1974). Additionally, calcium salicylate demonstrated anti-cancer effects in fibrosarcoma cell lines, indicating its potential in oncology (Mahdi et al., 2006).
Salicylates in Insulin Resistance and Diabetes
Salicylates have shown promise in addressing insulin resistance and type 2 diabetes. Over a century ago, high doses of salicylates were observed to lower glucose levels in diabetic patients. This link between inflammation and the pathogenesis of type 2 diabetes has opened up new avenues for antiinflammatory strategies to mitigate the metabolic consequences of excess adiposity (Shoelson, Lee, & Goldfine, 2006).
Salicylates in Auditory Function
Salicylate's interference with outer hair cells, crucial for auditory frequency selectivity and sensitivity, is another research area. Salicylate induced reversible tinnitus and hearing loss by affecting these cells, hinting at its potential role in audiology (Kakehata & Santos-Sacchi, 1996).
Salicylates in Embryonic Development
In embryonic development, salicylates like sodium salicylate have been linked to teratogenic effects. This research suggests that histone deacetylase (HDAC) inhibition and tissue hyperacetylation could be mechanisms responsible for axial skeletal defects observed after exposure to salicylates (Di Renzo et al., 2008).
Salicylates in Neuropharmacology
Salicylate's role in neuropharmacology has been explored, especially in terms of synaptic transmission and neural excitation. In rat hippocampal CA1 areas, sodium salicylate enhanced neuronal excitation by reducing inhibitory GABAergic transmission, which might impact treatments for various neurological conditions (Gong et al., 2008).
Safety And Hazards
Methyl salicylate is harmful if swallowed, inhaled, or absorbed through the skin . Vapor mist is irritating to the eyes, mucous membranes, upper respiratory tract, and skin . Ingestion of relatively small amounts can cause severe poisoning and death . It causes nausea, vomiting, acidosis, pulmonary edema, pneumonia, and convulsions .
特性
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOXEWUZWQYCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858853 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-propan-2-ylcyclohexyl) 2-hydroxybenzoate | |
CAS RN |
89-46-3, 109423-22-5 | |
| Record name | Benzoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



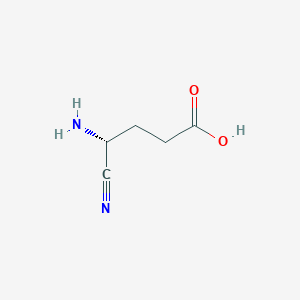
![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
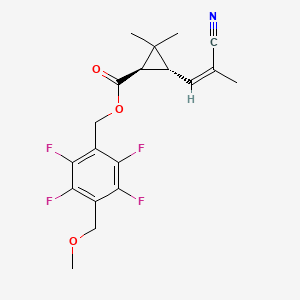
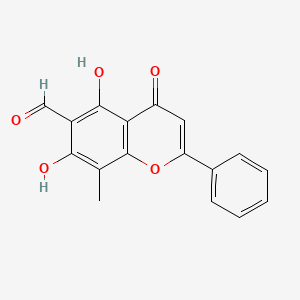
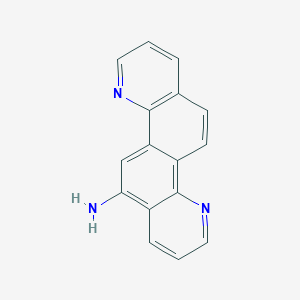
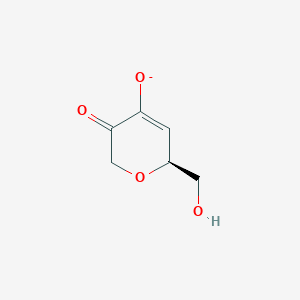
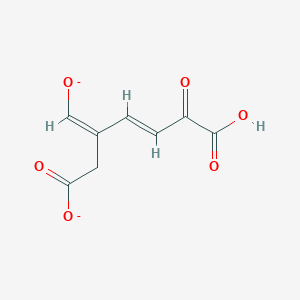
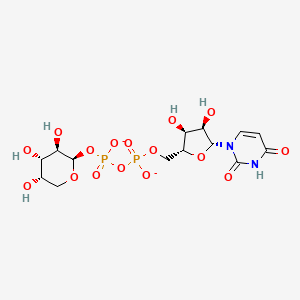
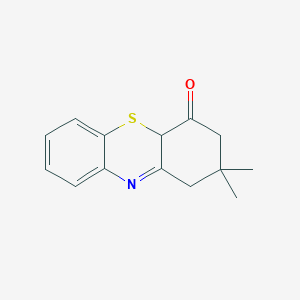
![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)
![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)
